2,6-Dichloropurine
CAS No.: 5451-40-1
Cat. No.: VC20749548
Molecular Formula: C5H2Cl2N4
Molecular Weight: 189 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5451-40-1 |
---|---|
Molecular Formula | C5H2Cl2N4 |
Molecular Weight | 189 g/mol |
IUPAC Name | 2,6-dichloro-7H-purine |
Standard InChI | InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Standard InChI Key | RMFWVOLULURGJI-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(NC(=NC2=N1)Cl)Cl |
SMILES | C1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Canonical SMILES | C1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Basic Properties and Structure
2,6-Dichloropurine is a chlorinated derivative of purine with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . The compound is identified by its CAS number 5451-40-1 and is known by its IUPAC name 2,6-dichloro-7H-purine . Structurally, it consists of a purine skeleton with chlorine atoms substituted at positions 2 and 6, creating a reactive platform for nucleophilic substitution reactions frequently utilized in nucleoside chemistry and related fields.
Physically, 2,6-Dichloropurine appears as a white to yellow crystalline powder . It exhibits a melting point range of 184-186°C, with decomposition observed at higher temperatures . The compound demonstrates good solubility characteristics, being soluble in water as well as organic solvents such as acetone and ethyl acetate, which facilitates its use in various chemical transformations .
Table 1: Physical and Chemical Properties of 2,6-Dichloropurine
Synthesis Methods
The synthesis of 2,6-Dichloropurine has been extensively studied, with several methodologies developed to produce this compound efficiently. These approaches can be categorized into two main strategies: chlorination of pre-existing purine structures and construction of the purine ring with chlorine atoms already incorporated.
Chlorination of Purine Derivatives
The most common approach to synthesize 2,6-Dichloropurine involves the chlorination of purine ring structures . This method typically utilizes xanthine (2,6-dihydroxypurine) as the starting material, which undergoes chlorination with various chlorinating agents. The reaction can be conducted using pyrophosphoryl chloride at elevated temperatures in sealed tubes with phase-transfer catalysts or with phosphorus oxychloride under reflux conditions . Alternative starting materials include 6-chloropurine, hypoxanthine, or their N-oxides, which can be chlorinated using phosphorus oxychloride. Direct chlorination with chlorine gas at low temperatures has also been reported as an effective method .
Industrial Synthesis Processes
For industrial-scale production, direct chlorination of xanthine with phosphorus trichloride in the presence of a weakly nucleophilic organic base (such as amidine, guanidine base, or proton sponge) has proven to be an efficient approach . This method provides higher yields and better scalability compared to laboratory-scale procedures.
An exemplary industrial synthesis involves:
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Utilizing ionic liquid 1,3-dimethylimidazolium chloride ([DMIm]Cl) as a reaction medium
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Adding concentrated hydrochloric acid and 2-amino-6-chloropurine under controlled conditions
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Introducing sodium nitrite at 10°C for diazotization reaction
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Extracting the product with ethyl acetate followed by recrystallization from methanol
This process can achieve yields up to 99% with a purity of 99.5% . The resulting product exhibits the characteristic melting point of 180-182°C, confirming its identity and purity .
Alternative Synthesis Approaches
An alternative approach involves constructing the purine ring using barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyridine as starting materials . While this methodology provides a different synthetic route, it is generally considered less suitable for industrial production due to complexity and lower yields compared to direct chlorination methods.
Applications
2,6-Dichloropurine demonstrates remarkable versatility, finding applications across multiple scientific disciplines and industrial sectors. Its reactivity profile makes it particularly valuable in various research and development areas.
Pharmaceutical Development
In pharmaceutical research, 2,6-Dichloropurine serves as a key intermediate in the synthesis of various antiviral and anticancer drugs . The compound's structure allows for selective modifications at different positions, enabling the creation of nucleoside analogs with specific biological activities. These derivatives have shown promise in treating various conditions, including leukemia and other malignancies . The two chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions, providing synthetic chemists with a versatile building block for drug development.
Biochemical Research
2,6-Dichloropurine plays a significant role in studies related to nucleic acid metabolism . Researchers utilize this compound to investigate DNA and RNA synthesis mechanisms, which is crucial for understanding genetic disorders and developing therapeutic approaches . As a biochemical reagent, it serves as a valuable tool for life science researchers studying purine metabolism and related biochemical pathways .
Agricultural Applications
In the agricultural sector, 2,6-Dichloropurine finds application as a herbicide for weed control . Its selective toxicity allows for effective elimination of unwanted vegetation while minimizing damage to cultivated crops. The compound's biological activity in plant systems has made it a subject of interest in developing more efficient and environmentally friendly agricultural solutions .
Analytical and Material Science Uses
2,6-Dichloropurine serves as a standard in various analytical methods, aiding researchers in the accurate quantification of related substances in complex mixtures . This application is particularly valuable in quality control processes for pharmaceutical and agrochemical products.
In material science, the compound contributes to the development of new materials, particularly in creating polymers with enhanced properties for electronic applications . Its structure allows for incorporation into polymeric systems, potentially imparting unique characteristics to the resulting materials.
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